molecular formula C7H11N3O2 B2693157 methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate CAS No. 1479082-84-2

methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate

Cat. No.: B2693157
CAS No.: 1479082-84-2
M. Wt: 169.184
InChI Key: JKJOKNBLUZSJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of biological activities and are commonly found in pharmaceuticals, agrochemicals, and other functional materials .

Scientific Research Applications

Methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate has several scientific research applications:

Future Directions

Imidazole compounds have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the future directions for methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate could involve further exploration of its potential applications in drug development .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate typically involves the reaction of an imidazole derivative with a carbamate precursor. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the reaction of methyl propiolate with substituted amidoximes under microwave conditions with a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of substituted imidazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

Methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate is unique due to its specific substitution pattern on the imidazole ring, which can confer distinct biological activities and chemical reactivity compared to other imidazole derivatives .

Properties

IUPAC Name

methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-12-7(11)9-3-2-6-4-8-5-10-6/h4-5H,2-3H2,1H3,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJOKNBLUZSJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCC1=CN=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1479082-84-2
Record name methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.